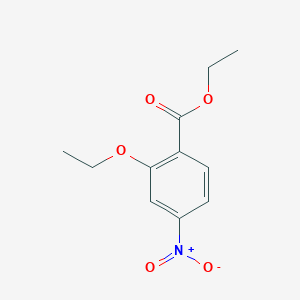
2-乙氧基-4-硝基苯甲酸乙酯
描述
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester (2-ENBE) is an ester of benzoic acid and 2-ethoxy-4-nitro-phenol. It is used in a variety of industrial and scientific applications, including as a reagent for the synthesis of other compounds, as an antioxidant, and as a corrosion inhibitor. 2-ENBE is a colorless solid with a melting point of 120°C and a boiling point of 220°C. It is soluble in water and organic solvents such as ethanol and acetone.
科学研究应用
局部麻醉剂的合成
2-乙氧基-4-硝基苯甲酸乙酯是合成局部麻醉剂如普鲁卡因和苯佐卡因的关键中间体 。这些麻醉剂广泛应用于医疗程序中,以麻醉身体的特定区域,防止手术和牙科治疗期间的疼痛。
超分散天然沸石催化剂
该化合物已用于涉及超分散天然沸石催化剂的研究。 这些催化剂与超声波和微波辐射结合使用,已显示出通过酯化过程提高2-乙氧基-4-硝基苯甲酸乙酯产率的潜力 .
多步有机合成
在有机化学中,2-乙氧基-4-硝基苯甲酸乙酯可以参与多步合成过程。 它可以作为复杂有机分子的前体或中间体,证明了其在化学转化中的多功能性 .
连续流动合成
该化合物在连续流动合成方法的开发中也具有相关性。 这些方法旨在优化反应时间和顺序,为生产过程增加效率和技术进步 .
绿色化学应用
最后,超分散天然沸石催化剂在2-乙氧基-4-硝基苯甲酸乙酯合成中的应用代表了绿色化学原理的应用。 它突出了在工业应用中更环保的化学过程的潜力 .
作用机制
Mode of Action
It is known that nitro compounds, like this one, have a nitro group (−no2) that is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This unique structure may influence how the compound interacts with its targets.
Biochemical Pathways
It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It is known that the polar character of the nitro group in nitro compounds results in lower volatility compared to similar compounds . This could potentially impact the bioavailability of Ethyl 2-ethoxy-4-nitrobenzoate.
生化分析
Biochemical Properties
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme topoisomerase IV, where it exhibits binding affinity, potentially influencing the enzyme’s activity . Additionally, it has been shown to interact with superoxide dismutase (SOD), leading to increased oxidative stress in certain bacterial cells . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester on various cell types and cellular processes have been extensively studied. It has been observed to disrupt the outer membrane of bacterial cells, leading to increased protein leakage and cell wall damage . This compound also influences cell signaling pathways and gene expression, particularly in pathogenic bacteria, by increasing oxidative stress and altering the expression of stress-related genes . These cellular effects contribute to its potential as an antibacterial agent.
Molecular Mechanism
At the molecular level, benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exerts its effects through several mechanisms. It binds to specific enzymes, such as topoisomerase IV and TEM-72, with low binding energy values, indicating strong interactions . These binding interactions can inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes in bacterial cells. Additionally, the compound’s ability to increase oxidative stress through interactions with SOD further contributes to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage in bacterial cells . The stability of the compound in various experimental conditions is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxic effects. At higher doses, it can lead to adverse effects, including increased oxidative stress and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting cellular processes . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and toxicity.
Subcellular Localization
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
ethyl 2-ethoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIPKNWALSUQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

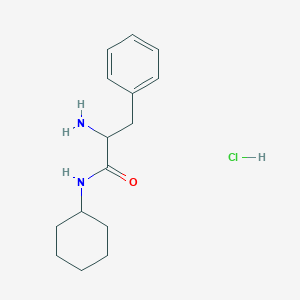
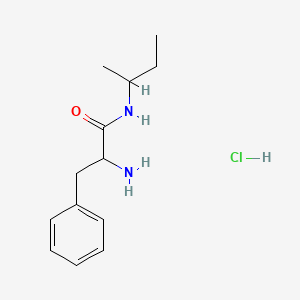
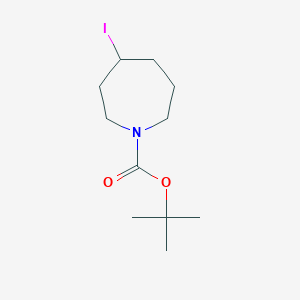
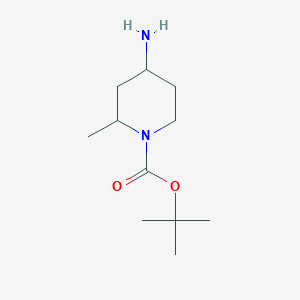


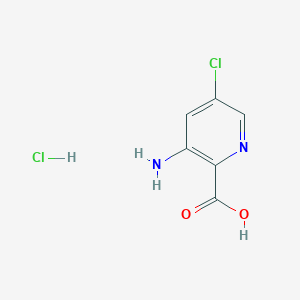

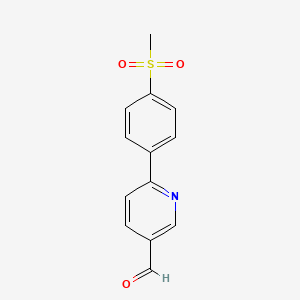

![tert-Butyl 3-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate](/img/structure/B1374901.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)